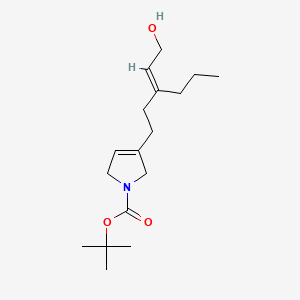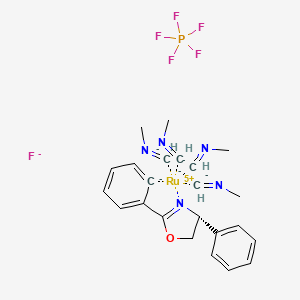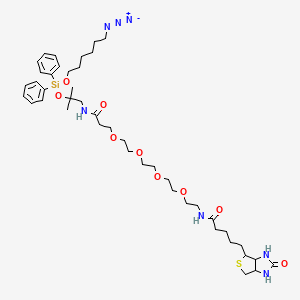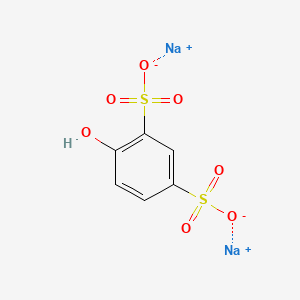![molecular formula CF3OCF(CF3)CF2OCF(CF3)COOH<br>C7HF13O4 B12305873 2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid CAS No. 2479-73-4](/img/structure/B12305873.png)
2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid is a novel diether carboxylic acid that has garnered attention due to its unique chemical structure and properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), which are known for their environmental persistence and potential toxicity . The molecular formula of this compound is C7HF13O4, and it has a molecular weight of 396.059682 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds that contain the trifluoromethoxy and hexafluoropropoxy groups. These intermediates are then subjected to further reactions to introduce the tetrafluoropropanoic acid moiety. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions can vary widely. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides, amines, or ethers .
Applications De Recherche Scientifique
2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy or stability.
Mécanisme D'action
The mechanism of action of 2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Hexafluoropropylene oxide dimer acid (HFPO-DA): Another perfluoroalkyl ether carboxylic acid with similar environmental persistence and toxicity.
Perfluorooctanoic acid (PFOA): A well-known PFAS with similar chemical properties but different applications and regulatory status.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain PFAS with similar stability but different biological effects.
Uniqueness
2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid is unique due to its specific combination of trifluoromethoxy and hexafluoropropoxy groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and resistance to degradation .
Propriétés
Numéro CAS |
2479-73-4 |
|---|---|
Formule moléculaire |
CF3OCF(CF3)CF2OCF(CF3)COOH C7HF13O4 |
Poids moléculaire |
396.06 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoic acid |
InChI |
InChI=1S/C7HF13O4/c8-2(1(21)22,4(10,11)12)23-6(16,17)3(9,5(13,14)15)24-7(18,19)20/h(H,21,22) |
Clé InChI |
JNYDOQOWNTURLR-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(F)(F)F)F)(F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12305804.png)




![2-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B12305830.png)

![2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid](/img/structure/B12305843.png)
![N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B12305853.png)
![9-Acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12305858.png)

![4-(3-Methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12305863.png)

